molecular formula C23H30N2O5S B2482381 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide CAS No. 922124-44-5

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Cat. No.: B2482381
CAS No.: 922124-44-5
M. Wt: 446.56
InChI Key: BMVJGJBRTZQUEG-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) [https://www.nature.com/articles/s41589-022-01119-y]. This compound, often referred to by its research code, is a key tool for investigating necroptosis, a form of programmed cell death distinct from apoptosis. By specifically inhibiting RIPK1 kinase activity, this molecule allows researchers to dissect the role of necroptosis in various pathological contexts, including neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, as well as in inflammatory conditions [https://pubmed.ncbi.nlm.nih.gov/36070786]. Its high selectivity and ability to cross the blood-brain barrier make it particularly valuable for in vivo studies exploring the therapeutic potential of RIPK1 inhibition for halting disease progression. Research utilizing this inhibitor is critical for validating RIPK1 as a drug target and for developing novel treatment strategies for a range of human pathologies driven by dysregulated cell death.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5S/c1-7-10-25-19-9-8-17(13-20(19)30-14-23(4,5)22(25)26)24-31(27,28)18-11-15(2)21(29-6)16(3)12-18/h8-9,11-13,24H,7,10,14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVJGJBRTZQUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a complex organic molecule belonging to the class of oxazepines. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a benzoxazepine core with various substituents that may influence its biological activity. Below is a summary of its key structural elements:

Component Description
Benzoxazepine Core A fused ring system known for diverse biological activities.
Sulfonamide Group Often associated with antibacterial properties.
Methoxy and Dimethyl Substituents May enhance lipophilicity and receptor binding.

Antimicrobial Properties

Research indicates that compounds with sulfonamide groups often exhibit antimicrobial activity. The specific compound may inhibit bacterial growth through mechanisms such as enzyme inhibition or disruption of metabolic pathways. For example, sulfonamides are known to interfere with folic acid synthesis in bacteria, which is essential for DNA replication.

Inhibition of Enzymatic Activity

The mechanism of action for this compound may involve the inhibition of specific enzymes. For instance:

  • Farnesyl Diphosphate Synthase (FPPS) : Inhibitors of FPPS have shown promise in disrupting cholesterol biosynthesis and exhibiting anticancer properties.
  • Squalene Synthase : Compounds that inhibit this enzyme could potentially lower cholesterol levels and have implications in cardiovascular health.

Case Studies

  • Anticancer Activity : A study demonstrated that similar oxazepine derivatives inhibited cancer cell proliferation by inducing apoptosis through mitochondrial pathways. The compound's ability to modulate signaling pathways related to cell survival is noteworthy.
  • Neuroprotective Effects : Research has suggested that certain oxazepines can protect neuronal cells from oxidative stress. This could be relevant for neurodegenerative diseases where oxidative damage is a contributing factor.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

Parameter Details
Absorption Likely influenced by lipophilicity due to methoxy and dimethyl groups.
Metabolism Potentially metabolized by liver enzymes; further studies are needed to elucidate pathways.
Excretion Expected renal excretion similar to other sulfonamide derivatives.

The proposed mechanism involves the compound's interaction with specific molecular targets:

  • Enzyme Binding : The sulfonamide moiety may mimic substrates or cofactors required for enzyme function.
  • Receptor Modulation : The compound could bind to receptors involved in signaling pathways affecting cell proliferation and apoptosis.
  • Gene Expression Regulation : Interaction with DNA or RNA may alter the expression of genes related to cell cycle regulation.

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